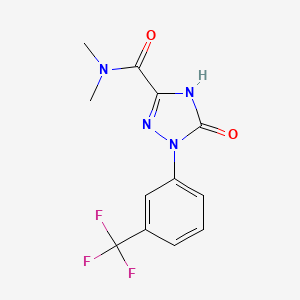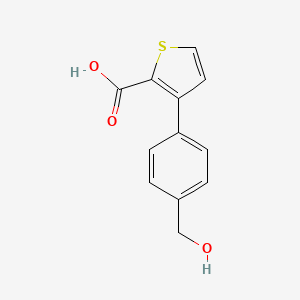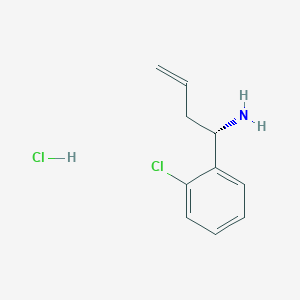
(S)-1-(2-Chlorophenyl)but-3-enylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a chiral center and a chlorophenyl group makes it an interesting subject for stereochemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce different functional groups.
Applications De Recherche Scientifique
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows for specific interactions with biological molecules, leading to its effects. The exact pathways and targets would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride: The enantiomer of the compound with different stereochemical properties.
1-(2-Chlorophenyl)but-3-en-1-amine: The non-chiral version of the compound.
1-(2-Bromophenyl)but-3-en-1-amine hydrochloride: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride is unique due to its chiral nature and the presence of a chlorophenyl group, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C10H13Cl2N |
|---|---|
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
(1S)-1-(2-chlorophenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h2-4,6-7,10H,1,5,12H2;1H/t10-;/m0./s1 |
Clé InChI |
YNEWNIVVXVEYIO-PPHPATTJSA-N |
SMILES isomérique |
C=CC[C@@H](C1=CC=CC=C1Cl)N.Cl |
SMILES canonique |
C=CCC(C1=CC=CC=C1Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


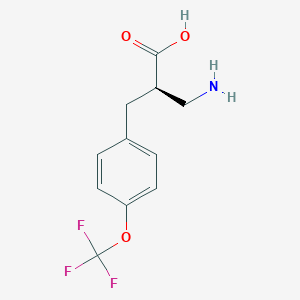

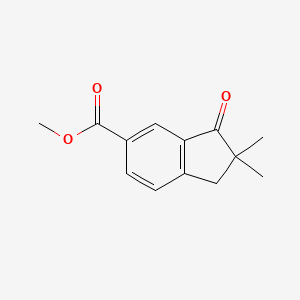
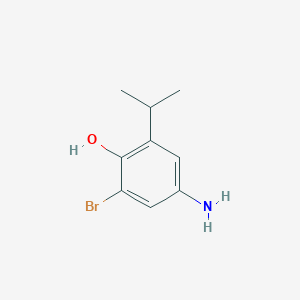
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
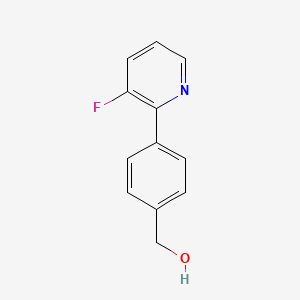
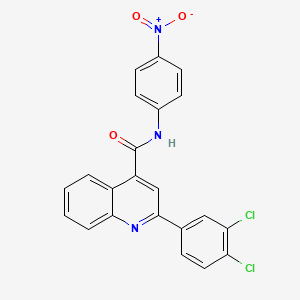

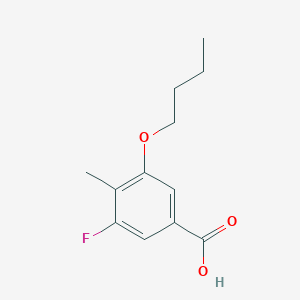
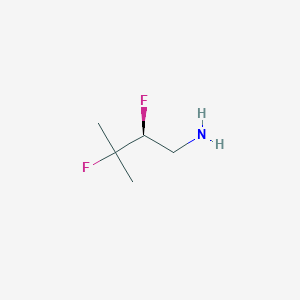
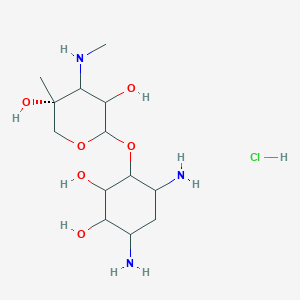
![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)
